molecular formula C16H15Cl2NO2 B5831332 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5831332
M. Wt: 324.2 g/mol
InChI Key: ZVSSBJAZAHHGHS-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The resulting intermediate is then treated with 4-methoxybenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antitumor agent.

    Agriculture: The compound is explored for its herbicidal and pesticidal properties.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-Dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of the 2,5-dimethylphenyl and 4-methoxy groups, which confer distinct chemical and biological properties. These substitutions can enhance its potency, selectivity, and stability compared to other similar compounds.

Properties

IUPAC Name

3,5-dichloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-4-5-10(2)14(6-9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSSBJAZAHHGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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